molecular formula C5H4BrNO2 B1292407 5-Bromo-1H-pyrrole-2-carboxylic acid CAS No. 28383-57-5

5-Bromo-1H-pyrrole-2-carboxylic acid

Cat. No. B1292407
CAS RN: 28383-57-5
M. Wt: 189.99 g/mol
InChI Key: XBIXQQWGBUFUDE-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H4BrNO2 . It has a molecular weight of 189.99 and is an off-white solid . The IUPAC name for this compound is 5-bromo-1H-pyrrole-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 5-Bromo-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position . The pyrrole ring and its carboxyl substituent are close to coplanar .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrole-2-carboxylic acid is an off-white solid . It has a molecular weight of 189.99 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 53.1 Ų .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry. It is used to synthesize compounds with potential therapeutic effects. For instance, pyrrole derivatives are known for their role in creating antibiotics, anti-inflammatory drugs, and antitumor agents . The bromine atom in the compound can be utilized for further functionalization, leading to a wide array of biologically active molecules.

Agriculture

In the agricultural sector, this compound can be explored for the development of novel fungicides. Pyrrole structures are common in many natural products, including those with antifungal properties . Research into pyrrole-based fungicides could lead to more effective treatments for plant diseases.

Industrial Applications

Industrially, 5-Bromo-1H-pyrrole-2-carboxylic acid can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity with various organic and inorganic compounds makes it a versatile precursor in chemical manufacturing processes .

Environmental Science

This compound’s derivatives could be significant in environmental science, particularly in the study of marine natural products. Compounds like 5-Bromo-1H-pyrrole-2-carboxylic acid have been isolated from marine sources and may have applications in understanding marine ecology and biochemistry .

Material Science

In material science, the pyrrole ring of 5-Bromo-1H-pyrrole-2-carboxylic acid can be utilized to create polymers with specific properties. Brominated compounds are often used in flame retardants, and incorporating this molecule into polymeric materials could enhance their safety features .

Biochemistry Research

Biochemically, the compound can be used to study enzyme-substrate interactions, especially in enzymes that target pyrrole rings. This can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors .

Analytical Chemistry

5-Bromo-1H-pyrrole-2-carboxylic acid can serve as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It can be used in quantitative analysis and calibration of analytical instruments .

Synthesis of Heterocyclic Compounds

Finally, in synthetic chemistry, this compound is a precursor for the synthesis of various heterocyclic compounds. Heterocycles are crucial in many drugs and materials, and 5-Bromo-1H-pyrrole-2-carboxylic acid provides a pathway to these important structures .

properties

IUPAC Name

5-bromo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXQQWGBUFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633887
Record name 5-Bromo-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrole-2-carboxylic acid

CAS RN

28383-57-5
Record name 5-Bromo-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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